(2E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide
Overview
Description
The compound (2E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide is a synthetic organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyphenyl group, a carbamothioyl group, and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the carbamothioyl intermediate: This step involves the reaction of 5-tert-butyl-2-hydroxyaniline with thiophosgene to form the corresponding carbamothioyl chloride.
Coupling with the chlorophenyl prop-2-enamide: The carbamothioyl chloride is then reacted with 3-(4-chlorophenyl)prop-2-enamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide
- (2E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide
Uniqueness
(2E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide: is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
(E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c1-20(2,3)14-7-10-17(24)16(12-14)22-19(26)23-18(25)11-6-13-4-8-15(21)9-5-13/h4-12,24H,1-3H3,(H2,22,23,25,26)/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBFVVUCTQEGAU-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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